6-Amino-5-sulfamoylpyridine-3-boronic acid
Overview
Description
6-Amino-5-sulfamoylpyridine-3-boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of an amino group, a sulfamoyl group, and a boronic acid moiety attached to a pyridine ring
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, (6-Amino-5-sulfamoylpyridin-3-yl)boronic acid likely interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, this compound would be involved in the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, this compound would contribute to the formation of new carbon–carbon bonds , which could potentially lead to the synthesis of a wide range of organic compounds.
Action Environment
The action of (6-Amino-5-sulfamoylpyridin-3-yl)boronic acid, like many other chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. In the context of Suzuki–Miyaura cross-coupling reactions, this compound is noted for its stability and tolerance to various reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-sulfamoylpyridine-3-boronic acid typically involves the introduction of the boronic acid group onto a pyridine ring that already contains amino and sulfamoyl groups. One common method involves the use of Suzuki-Miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process typically includes the preparation of the boronic acid reagent, followed by its coupling with a suitable pyridine derivative. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-sulfamoylpyridine-3-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Sulfamoyl-substituted derivatives.
Scientific Research Applications
6-Amino-5-sulfamoylpyridine-3-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the boronic acid group, which can form reversible covalent bonds with active site residues.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the amino and sulfamoyl groups, making it less versatile in certain applications.
4-Aminophenylboronic acid: Contains an amino group but lacks the sulfamoyl group, affecting its reactivity and binding properties.
5-Sulfamoyl-2-pyridineboronic acid: Similar structure but different positioning of functional groups, leading to variations in reactivity and applications.
Uniqueness
6-Amino-5-sulfamoylpyridine-3-boronic acid is unique due to the combination of amino, sulfamoyl, and boronic acid groups on a pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
(6-amino-5-sulfamoylpyridin-3-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BN3O4S/c7-5-4(14(8,12)13)1-3(2-9-5)6(10)11/h1-2,10-11H,(H2,7,9)(H2,8,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJBVDPCLAKYOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)N)S(=O)(=O)N)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701212710 | |
Record name | B-[6-Amino-5-(aminosulfonyl)-3-pyridinyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701212710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083326-27-5 | |
Record name | B-[6-Amino-5-(aminosulfonyl)-3-pyridinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1083326-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[6-Amino-5-(aminosulfonyl)-3-pyridinyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701212710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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